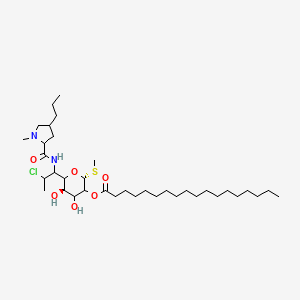

Clindamycin Stearate

描述

属性

CAS 编号 |

1123211-70-0 |

|---|---|

分子式 |

C36H67ClN2O6S |

分子量 |

691.4 g/mol |

IUPAC 名称 |

[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] octadecanoate |

InChI |

InChI=1S/C36H67ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-29(40)44-34-32(42)31(41)33(45-36(34)46-5)30(26(3)37)38-35(43)28-24-27(22-7-2)25-39(28)4/h26-28,30-34,36,41-42H,6-25H2,1-5H3,(H,38,43)/t26-,27+,28-,30+,31+,32-,33+,34+,36+/m0/s1 |

InChI 键 |

QYWAENWZQGVWKH-DKTQTCLQSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O |

手性 SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O)O |

规范 SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

Methyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2-octadecanoate |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization of Clindamycin Stearate

Precursor Chemistry and Stereoselective Synthesis of Clindamycin (B1669177)

Clindamycin is a semi-synthetic antibiotic derived from lincomycin (B1675468), a natural product of the actinomycete Streptomyces lincolnensis. wikipedia.orgwikipedia.orgnih.gov The synthesis of clindamycin from its natural precursor, lincomycin, is a pivotal step that defines its chemical identity. This transformation involves the stereospecific replacement of the 7(R)-hydroxyl group of lincomycin with a chlorine atom, resulting in a 7(S)-chloro configuration with an inversion of chirality. wikipedia.orgwikipedia.org This reaction is typically accomplished using a chlorinating agent like thionyl chloride. wikipedia.org

The biosynthesis of the lincomycin scaffold itself is a complex process involving two distinct pathways that converge. The precursors for lincomycin are the amino acid moiety, 4-propyl-L-proline (PPL), and an amino-octose sugar moiety, methylthiolincosamide (MTL). wikipedia.orgasm.org

4-Propyl-L-proline (PPL) Synthesis: The biosynthesis of this non-proteinogenic amino acid begins with L-tyrosine. A series of enzymatic transformations catalyzed by proteins such as LmbB1, LmbB2, LmbW, LmbA, and LmbX convert L-tyrosine into PPL. wikipedia.org

Methylthiolincosamide (MTL) Synthesis: The synthesis of the carbohydrate portion of lincomycin, an eight-carbon aminothio sugar, has been achieved from D-galactose, demonstrating a viable route to this key intermediate. rsc.org

These two precursors, PPL and MTL, are then condensed via an amide bond to form N-demethyllincomycin, which is subsequently methylated to yield lincomycin. asm.org The stereoselective synthesis of the pyrrolidine (B122466) ring, a core component of the PPL precursor, is a critical area of synthetic organic chemistry, often starting from proline or 4-hydroxyproline (B1632879) to ensure the correct stereochemistry in the final molecule. nih.govresearchgate.net

Esterification Chemistry and Production Routes for Clindamycin Stearate (B1226849)

Clindamycin stearate is the ester formed between the 2-hydroxyl group of the clindamycin molecule and stearic acid. The production of clindamycin esters, such as the stearate and the more commonly documented palmitate, is designed to modify the parent drug's physicochemical properties. Clindamycin stearate has been identified as a related substance and potential impurity in the synthesis of other clindamycin esters, such as clindamycin palmitate. nih.gov

Traditional chemical production routes for clindamycin esters can be complex, often requiring a multi-step process to ensure regioselectivity for the desired hydroxyl group.

Typical Chemical Esterification Pathway:

Protection: The 3- and 4-hydroxyl groups of clindamycin are protected using a blocking group. A common method involves reacting clindamycin with a compound like 2,2-dimethoxypropane (B42991) to form an isopropylidene ketal. google.com

Acylation: The remaining free 2-hydroxyl group is then acylated. For clindamycin stearate, this would be achieved by reacting the protected clindamycin with an activated form of stearic acid, such as stearoyl chloride or stearic anhydride.

Deprotection: The protecting group is removed under acidic conditions to yield the final clindamycin 2-stearate ester.

A more modern and efficient alternative to the chemical route is enzymatic synthesis. Lipase-catalyzed esterification has been shown to be highly effective for producing clindamycin esters. acs.org This method offers a one-step, highly regioselective acylation at the 2-hydroxyl position of clindamycin, eliminating the need for protection and deprotection steps. acs.org Using an immobilized lipase (B570770), such as Candida antarctica lipase B, in an organic solvent like toluene, this process can achieve high conversion rates. acs.org This enzymatic approach is a promising production route for clindamycin stearate.

Optimization of Synthetic Pathways and Process Chemistry

The optimization of synthetic pathways for clindamycin and its derivatives is crucial for improving efficiency, yield, and purity while reducing costs and environmental impact. Methodologies range from the development of novel intermediates to the statistical optimization of reaction conditions.

Enzymatic synthesis represents a significant process optimization for clindamycin esters. The lipase-catalyzed synthesis of clindamycin palmitate, for example, avoids the laborious protection-deprotection steps of traditional chemical synthesis, resulting in a streamlined process with a conversion rate exceeding 90% in 12 hours. acs.org This approach drastically improves process mass intensity and reduces waste.

Factorial design, a statistical method, has been employed to optimize formulations containing clindamycin. In one study, a 2² factorial design was used to determine the optimal concentrations of Phospholipon 90G and ethanol (B145695) to maximize the entrapment efficiency and achieve the desired particle size for a clindamycin HCl-loaded ethosome formulation. unsri.ac.idresearchgate.net Such systematic approaches are key to robust process chemistry.

| Optimization Strategy | Target Compound/Process | Key Improvement | Reference |

| Novel Intermediates | Clindamycin Phosphate (B84403) | Use of reactive phosphochloridates to improve reaction efficiency and yield. | google.com |

| Enzymatic Catalysis | Clindamycin Palmitate | One-step, regioselective synthesis with >90% conversion; avoids protection/deprotection. | acs.org |

| Optimized Crystallization | Clindamycin Phosphate | Enhanced purity and stability through controlled pH and solvent addition. | google.com |

| Factorial Design | Clindamycin HCl Formulation | Statistical optimization of component concentrations for ideal physical properties. | unsri.ac.idresearchgate.net |

Derivatization Strategies and Analogue Synthesis for Structure-Activity Relationship (SAR) Studies

The chemical structure of clindamycin has been extensively modified to explore structure-activity relationships (SAR) and develop analogues with improved properties, such as enhanced potency or a broader spectrum of activity. nih.gov These derivatization strategies often target the two main components of the molecule: the amino sugar moiety and the substituted proline residue.

One approach involves modifying the C-6 and C-7 positions of the parent lincomycin structure, which has led to derivatives with improved activity against bacteria that are resistant to other antibiotics. nih.gov Another significant modification strategy involves replacing the N-propyl-L-proline portion of clindamycin with different cyclic amino acid amides. This led to the synthesis of pirlimycin, an analogue where the (2S-trans)-4-n-propylhygric acid is replaced by a (2S-cis)-4-ethylpipecolic acid amide. Pirlimycin demonstrated a more favorable metabolic profile and enhanced in vivo potency compared to clindamycin. nih.gov

More recently, researchers have synthesized clindamycin propionate (B1217596) derivatives as well as clindamycin homo- and heterodimers. These novel compounds have shown significantly improved antibacterial activity, particularly against Gram-negative bacteria and fungi, which are typically not susceptible to clindamycin. nih.gov

A component-based approach has enabled the creation of large libraries of lincosamide analogues by diversifying both the "northern" amino sugar half and the "southern" amino acid half. chemrxiv.org The synthesis and evaluation of a library of 41 lincosamides with variations at the C1 and C7 positions provided key SAR insights, confirming that the C1-thiomethyl group and methylation at C7 are important for maintaining potent antimicrobial activity. chemrxiv.org

| Derivative Class | Modification Site(s) | Key SAR Finding | Reference |

| Pirlimycin | Proline Moiety | Replacement with (2S-cis)-4-ethylpipecolamide improved in vivo potency and metabolism. | nih.gov |

| C1/C7 Analogues | Amino Sugar Moiety | C1-thiomethyl and C7-methyl groups are beneficial for broad antibacterial activity. | chemrxiv.org |

| Propionate/Dimer Derivatives | C2-hydroxyl / Dimerization | Exhibited potent activity against Gram-negative bacteria and fungi. | nih.gov |

| C6/C7 Derivatives | Amino Sugar Moiety | Modifications improved activity against certain resistant bacterial strains. | nih.gov |

Green Chemistry Principles in Clindamycin Stearate Synthesis

The application of green chemistry principles to the synthesis of pharmaceuticals like clindamycin stearate is essential for sustainable manufacturing. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov

Several aspects of clindamycin and its esters' synthesis align with green chemistry principles:

Use of Renewable Feedstocks: The ultimate precursor to clindamycin is lincomycin, which is produced via fermentation—a process that utilizes renewable biological resources. wikipedia.org

Catalysis: The use of catalysts is preferred over stoichiometric reagents. Enzymatic synthesis of clindamycin esters using lipase is a prime example of biocatalysis. acs.org This method is highly selective and efficient, operating under mild conditions and reducing the energy consumption and waste associated with traditional chemical methods. acs.orgresearchgate.net

Reduce Derivatives: A core principle of green chemistry is to avoid unnecessary derivatization, such as the use of protecting groups, as this creates additional steps and waste. nih.gov The one-step enzymatic esterification of clindamycin directly addresses this principle by eliminating the need for the protection and deprotection of hydroxyl groups. acs.org

The development of green synthesis methods for clindamycin-containing materials, such as the use of plant extracts to create zinc oxide nanoparticles for drug delivery, further illustrates the integration of green chemistry into the broader lifecycle of the compound. pensoft.net

Molecular and Cellular Mechanisms of Action of Clindamycin and Its Esters

Ribosomal Target Interaction and Inhibition of Protein Synthesis

The principal mechanism of action for clindamycin (B1669177) is the inhibition of bacterial protein synthesis. nih.govwikipedia.org This is achieved by its binding to the 50S subunit of the bacterial ribosome, a critical component of the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. pfizer.comglobalrph.com This interaction interferes with both the assembly of the ribosome and the translation process itself, leading to a bacteriostatic effect at usual concentrations, though it can be bactericidal at higher concentrations. pfizer.comwikipedia.org

Clindamycin specifically binds to the 23S ribosomal RNA (rRNA) component of the 50S ribosomal subunit. pfizer.comfda.govrxlist.com This binding site is located within the peptidyl transferase center (PTC), the functional heart of the ribosome where peptide bond formation occurs. nih.govnih.govdrugbank.com The binding pocket for clindamycin is composed exclusively of 23S rRNA segments and does not involve direct interactions with ribosomal proteins. drugbank.com

Chemical footprinting studies have identified specific nucleotides within the 23S rRNA that are protected by clindamycin binding. These include adenosines A2058, A2059, and A2451, as well as guanosine (B1672433) G2505. nih.govnih.govdrugbank.com The protection of these particular bases indicates a direct interaction between the antibiotic and these key regions of the ribosome. The binding site for clindamycin overlaps with those of other antibiotic classes, such as macrolides and streptogramin B, which explains the observed cross-resistance between these drugs. pfizer.comrxlist.commedsafe.govt.nz

Kinetic and structural analyses reveal that the binding of clindamycin to the ribosome is a two-step process, suggesting induced conformational changes. nih.govdrugbank.comresearchgate.net Initially, clindamycin competitively interacts with the A-site of the ribosome to form an "encounter complex" (CI). nih.govdrugbank.comresearchgate.net This initial, reversible binding is followed by a slow isomerization to a much tighter, more stable complex, termed C*I. nih.govdrugbank.comresearchgate.net This transition from a loose to a tight binding state implies that clindamycin induces a conformational shift in the ribosome upon binding.

Clindamycin's interaction within the PTC is complex and involves distinct contacts in its initial and final bound states. In the initial encounter complex (CI), clindamycin protects nucleotides A2451 and A2602, which are situated within the A-site of the PTC. drugbank.com In contrast, in the more stable C*I complex, the drug strongly protects G2505, a nucleotide characteristic of the P-site. drugbank.com This suggests that clindamycin may initially bind to the A-site and then shift its position to be fixed near the P-site. nih.govdrugbank.com Additionally, in both complexes, clindamycin protects A2058 and A2059, located near the entrance to the peptide exit tunnel. nih.govdrugbank.com This dual-site interaction within the PTC disrupts the proper positioning of aminoacyl-tRNA and prevents the crucial step of peptide bond formation, thereby halting protein synthesis. nih.gov

Post-Antibiotic Effects at the Cellular Level

The post-antibiotic effect (PAE) is the persistent suppression of bacterial growth that continues after the antibiotic has been removed from the culture medium. oup.comnih.gov Clindamycin exhibits a significant PAE against various bacteria, a feature that has implications for its therapeutic efficacy. The duration of this effect is dependent on the bacterial species, the concentration of the drug, and the duration of exposure. nih.gov

For instance, studies on Staphylococcus aureus have shown a wide range of PAE, from 0.4 to 3.9 hours, after a one-hour exposure to 1 mg/L of clindamycin. nih.gov Increasing the concentration and exposure time leads to a more prolonged PAE; for one strain, the PAE increased from 1.7 hours (at 1 mg/L for 1 hour) to 5.9 hours (at 4 mg/L for 3 hours). nih.gov Similarly, against isolates of methicillin-resistant Staphylococcus aureus (MRSA), clindamycin demonstrated a PAE of 2.5 to 3.75 hours. rsc.org The PAE against other pathogens, such as Streptococcus pneumoniae and Streptococcus pyogenes, has also been documented, with durations that can extend for several hours. oup.comnih.gov

Table 1: Post-Antibiotic Effect (PAE) of Clindamycin Against Various Bacteria

| Bacterial Species | Concentration (mg/L) | Exposure Time (hours) | Post-Antibiotic Effect (hours) |

|---|---|---|---|

| Staphylococcus aureus (21 strains) | 1 | 1 | 0.4 - 3.9 nih.gov |

| Staphylococcus aureus (1 strain) | 4 | 1 | 2.4 nih.gov |

| Staphylococcus aureus (1 strain) | 4 | 3 | 5.9 nih.gov |

| Staphylococcus aureus (3 strains) | 2 | 6 | 4.4 - 6.7 nih.gov |

| MRSA-S1 | Not Specified | Not Specified | 2.5 rsc.org |

| MRSA-S2 | Not Specified | Not Specified | 3.75 rsc.org |

| Streptococcus pyogenes | 5-10 x MIC | 6 | 4.5 - 5.5 oup.com |

| Streptococcus pneumoniae | Not Specified | 6 | > 6.9 oup.com |

Sub-Inhibitory Concentration Effects on Bacterial Virulence Factors

At concentrations below the minimum inhibitory concentration (MIC), known as sub-inhibitory concentrations, clindamycin can modulate the expression of bacterial virulence factors. This effect is particularly important in the context of infections where toxin production is a major contributor to pathogenesis.

In studies involving community-acquired methicillin-resistant Staphylococcus aureus (CA-MRSA), sub-inhibitory concentrations of clindamycin have been shown to significantly suppress the production of key virulence factors. nih.gov For all strains tested, clindamycin dramatically reduced the mRNA levels of Panton-Valentine leucocidin (PVL) and protein A (SpA). nih.gov Furthermore, it was the only antibiotic in the study that consistently decreased the expression of α-haemolysin (Hla) mRNA and protein levels in a concentration-dependent manner. nih.gov Research has shown that sub-inhibitory clindamycin can eliminate the production of almost all exoproteins in S. aureus while having minimal effect on cytoplasmic proteins. nih.govasm.org This differential inhibition is believed to occur at the level of transcription, suggesting that clindamycin inhibits the synthesis of regulatory proteins that control virulence gene expression. nih.govasm.org

However, the effect of sub-inhibitory clindamycin on virulence is not always suppressive and can be species-dependent. In contrast to its effects on S. aureus, sub-inhibitory concentrations of clindamycin have been observed to increase the activity and expression of several virulence factors in Group A Streptococcus (GAS), including streptolysin O (SLO), DNase, and hyaluronic acid. oup.com

Table 2: Effect of Sub-Inhibitory Concentrations of Clindamycin on Bacterial Virulence Factors

| Bacterial Species | Virulence Factor | Effect of Sub-Inhibitory Clindamycin |

|---|---|---|

| Staphylococcus aureus (CA-MRSA) | Panton-Valentine leucocidin (PVL) | Suppression of mRNA and protein production nih.gov |

| Staphylococcus aureus (CA-MRSA) | Protein A (SpA) | Suppression of mRNA and protein production nih.gov |

| Staphylococcus aureus (CA-MRSA) | α-haemolysin (Hla) | Suppression of mRNA and protein production nih.gov |

| Staphylococcus aureus | Most exoproteins | Elimination of production nih.govasm.org |

| Staphylococcus aureus | Coagulase | Stimulation of synthesis nih.gov |

| Staphylococcus aureus | Fibronectin binding protein B | Stimulation of synthesis nih.gov |

| Group A Streptococcus (GAS) | Streptolysin O (SLO) | Increased activity and expression oup.com |

| Group A Streptococcus (GAS) | DNase | Increased activity and expression oup.com |

| Group A Streptococcus (GAS) | Hyaluronic Acid | Increased activity and expression oup.com |

| Group A Streptococcus (GAS) | Streptococcal pyrogenic exotoxin B (SpeB) | Suppressed expression oup.com |

Pharmacokinetic and Biotransformation Aspects of Clindamycin Stearate Pre Clinical Focus

Absorption Kinetics and Ester Hydrolysis

Enzymatic Hydrolysis to Clindamycin (B1669177) and Clindamycin Phosphate (B84403)

Following administration, clindamycin stearate (B1226849) undergoes enzymatic hydrolysis, primarily in the gastrointestinal tract and liver, to yield the active parent drug, clindamycin. While clindamycin phosphate is another known ester of clindamycin, the direct hydrolysis of the stearate ester to the phosphate ester is not a primary metabolic pathway. Instead, clindamycin stearate is hydrolyzed to clindamycin. jst.go.jp In vivo studies comparing the 2-phosphate and 3-phosphate esters of clindamycin have shown differences in their rates of hydrolysis, which in turn affects their bioavailability. jst.go.jp

Role of Esterases in Biotransformation

The biotransformation of clindamycin stearate is mediated by esterase enzymes. These enzymes catalyze the cleavage of the ester bond, releasing clindamycin and stearic acid. auburn.educhemistrysteps.comwikipedia.org The rate and extent of this hydrolysis can be influenced by factors such as the specific type of esterase present and steric hindrance around the ester linkage. auburn.edu This enzymatic process is essential for the prodrug to become active. mpa.senih.govfda.gov

Distribution Profiles in Biological Compartments (Pre-clinical Models)

Once hydrolyzed to its active form, clindamycin distributes widely throughout the body. Pre-clinical studies in various animal models, including rats and cats, have provided insights into its distribution patterns.

Clindamycin penetrates effectively into many tissues and fluids. mpa.sefda.govmedicines.org.uk Notably, it achieves significant concentrations in bone, synovial fluid, pleural fluid, and peritoneal fluid. nih.govnih.gov Studies in cats have shown that after oral administration, clindamycin distributes to various tissues, with the highest tissue-to-serum ratios found in the lung, followed by the spleen and liver. fda.gov In rats, following dermal application, clindamycin can be retained in the skin and released into the bloodstream over several days. fda.gov However, its penetration into the cerebrospinal fluid is poor, even in the presence of meningeal inflammation. mpa.sefda.govhres.ca

Interspecies variations in plasma protein binding have been observed, which can affect the distribution of the free, active drug. oup.com For instance, the protein binding of clindamycin is significantly higher in human and bovine plasma compared to rat plasma. oup.com

Metabolic Pathways and Metabolite Characterization

The metabolism of clindamycin is a complex process primarily occurring in the liver and involving cytochrome P450 enzymes. This leads to the formation of several metabolites.

Hepatic Metabolism and Cytochrome P450 Involvement (e.g., CYP3A4, CYP3A5)

In vitro studies using human liver and intestinal microsomes have established that clindamycin is predominantly metabolized by the cytochrome P450 enzyme CYP3A4. fda.govfda.govnih.govpfizer.com CYP3A5 also contributes to its metabolism, but to a lesser extent. fda.govfda.govpfizer.comhres.ca These enzymes are responsible for the oxidation of clindamycin to its major metabolites. mpa.semedicines.org.ukhres.canih.govpfizer.comhres.cahres.campa.semedsinfo.com.au The activity of these CYP enzymes can be influenced by inducers and inhibitors, potentially affecting clindamycin's clearance. medicines.org.ukfda.govpfizer.comhres.cahres.campa.semedsafe.govt.nz

Identification and Quantification of Primary and Secondary Metabolites

The primary metabolites of clindamycin are clindamycin sulfoxide (B87167) and N-desmethylclindamycin. mpa.sefda.govmedicines.org.ukhres.cafda.govpfizer.comhres.cahres.camedsinfo.com.aumedsafe.govt.nznih.govpsu.edunafdac.gov.ngdrugbank.comhpra.ie Clindamycin sulfoxide is the major metabolite, while N-desmethylclindamycin is formed in smaller amounts. fda.govmedicines.org.ukfda.govpfizer.comhres.ca These metabolites are considered bioactive. nih.gov In rats, urine analysis revealed that excreted products consisted of unchanged clindamycin, clindamycin sulfoxide, and N-desmethylclindamycin. fda.gov In dogs, metabolites also included clindamycin glucuronide. fda.gov

Advanced analytical techniques like high-performance liquid chromatography (HPLC) and tandem mass spectrometry are employed for the quantification of clindamycin and its metabolites in biological samples such as plasma and skin. researchgate.netnih.govresearchgate.net These methods are crucial for detailed pharmacokinetic studies.

Table 1: Key Pharmacokinetic Parameters of Clindamycin in Pre-clinical Models

| Parameter | Species | Finding |

|---|---|---|

| Absorption | General | Rapid and almost complete ( >90%) absorption after oral administration. fda.govmedicines.org.ukhres.ca |

| Distribution | Cats | Highest tissue-to-serum ratio in lung, spleen, and liver. fda.gov |

| Distribution | General | Wide distribution in body fluids and tissues, including bone. fda.govmedicines.org.uknih.gov |

| Distribution | General | Poor penetration into cerebrospinal fluid. mpa.sefda.govhres.ca |

| Metabolism | Human Microsomes | Primarily metabolized by CYP3A4, and to a lesser extent by CYP3A5. fda.govfda.govnih.govhres.ca |

| Primary Metabolites | General | Clindamycin sulfoxide (major) and N-desmethylclindamycin (minor). fda.govfda.govhres.canih.govpsu.edu |

| Excretion | Rats | Excreted in urine as unchanged clindamycin, clindamycin sulfoxide, and N-desmethylclindamycin. fda.gov |

| Excretion | Dogs | Excreted in urine as unchanged clindamycin, clindamycin sulfoxide, N-desmethylclindamycin, and clindamycin glucuronide. fda.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Clindamycin |

| Clindamycin Stearate |

| Clindamycin Phosphate |

| Clindamycin Sulfoxide |

| N-desmethylclindamycin |

| Stearic Acid |

Elimination Routes and Excretion Kinetics (Pre-clinical Models)

Pre-clinical studies in various animal models have elucidated the primary routes of elimination and the kinetics of excretion for clindamycin and its metabolites. These investigations are crucial for understanding the disposition of the drug within the body before human trials.

In rats, following oral administration of clindamycin hydrochloride, a significant portion of the drug and its metabolites are excreted through both urine and feces. fda.gov Studies have shown that approximately one-third of the total radioactivity from a labeled dose is excreted in the urine, while two-thirds are found in the feces, irrespective of whether the administration is oral or intraperitoneal. fda.gov Specifically, after oral administration, 27.04% of the radioactivity was recovered in the urine and 68.47% in the feces. fda.gov The metabolic profile in rat urine revealed that 53.36% of the excreted products was unchanged clindamycin, 31% was clindamycin sulfoxide, and 15.1% was N-demethylclindamycin. fda.gov Chronic administration in rats did not appear to alter the metabolic and excretory pathways of the drug. fda.gov

Studies in dogs have shown a similar pattern of excretion, with metabolites being a major component of the eliminated products. Following oral administration of clindamycin hydrochloride to beagle dogs, an average of 35.69% of the total radioactivity excreted in the urine was the unchanged parent drug. fda.gov The remainder consisted of 27.57% clindamycin sulfoxide, 27.58% clindamycin glucuronide, and 9.16% N-demethylclindamycin. fda.gov

In cats, after oral administration of clindamycin hydrochloride, the drug is excreted in urine and bile. fda.gov Aside from urine and bile, the highest tissue-to-serum concentration ratio was observed in the lung, followed by the spleen and liver. fda.gov

The elimination half-life of clindamycin in pre-clinical models varies. For instance, the biologically inactive prodrug, clindamycin phosphate, is rapidly cleared from the serum with an average elimination half-life of just 6 minutes. fda.gov However, the active form, clindamycin, has a longer serum elimination half-life of approximately 2.5 hours in pediatric animal models and about 3 hours in adult animals. fda.govdrugbank.com

Table 1: Excretion of Clindamycin and its Metabolites in Urine of Pre-clinical Models

| Animal Model | Unchanged Clindamycin (%) | Clindamycin Sulfoxide (%) | N-demethylclindamycin (%) | Clindamycin Glucuronide (%) |

|---|---|---|---|---|

| Rat | 53.36 | 31 | 15.1 | - |

| Dog | 35.69 | 27.57 | 9.16 | 27.58 |

Data derived from studies on the oral administration of clindamycin HCl. fda.gov

Bioavailability Studies of Clindamycin Prodrugs (Pre-clinical)

The oral bioavailability of clindamycin is generally high, but prodrug strategies are often employed to improve certain physicochemical properties. researchgate.netnih.gov The bioavailability of these prodrugs is a key parameter assessed in pre-clinical studies.

Clindamycin phosphate, a water-soluble ester prodrug, is designed for parenteral administration and has little to no in vitro antibacterial activity. fda.govresearchgate.net It is rapidly hydrolyzed in vivo to the active parent drug, clindamycin. researchgate.netnih.gov Following intramuscular injection of clindamycin phosphate in animal models, peak levels of active clindamycin are reached within 1 to 3 hours. nih.gov

Clindamycin palmitate is another ester prodrug utilized in oral formulations. researchgate.net This prodrug is hydrolyzed in the gastrointestinal tract to release the active clindamycin. nih.gov The oral bioavailability of clindamycin is approximately 90%. drugbank.comnps.org.aunih.gov However, the bioavailability of specific formulations can vary. For example, a study in a pediatric porcine model comparing a new clindamycin oral suspension to a reference formulation found the mean relative bioavailability of the test formulation to be 78.81%. researchgate.net

Research into other prodrugs has shown varying results. For instance, an l-Phe ester of a different parent compound showed improved exposure compared to Val amino acid and Val-Val dipeptide prodrugs, which, despite good absorption of the prodrug itself, resulted in low plasma exposure of the parent drug. researchgate.net

Topical application of clindamycin phosphate in animal models like rats and pigs has demonstrated that the drug can be retained in the skin and released into the bloodstream over several days. fda.gov However, systemic absorption from topical formulations is generally low. fda.gov

Table 2: Bioavailability of Clindamycin from Different Formulations in Pre-clinical/Clinical Studies

| Formulation | Animal/Human Model | Route of Administration | Mean Absolute/Relative Bioavailability (%) |

|---|---|---|---|

| Clindamycin Oral Suspension (Test) | Pediatric Porcine | Oral | 78.81 (Relative) |

| Clindamycin Vaginal Cream | Human | Intravaginal | ~4 |

| Clindamycin Vaginal Ovule | Human | Intravaginal | ~30 |

Data compiled from various bioavailability studies. researchgate.netresearchgate.net

Antimicrobial Resistance Mechanisms to Clindamycin and Its Esters

Target Site Modification: Ribosomal Methylation (erm genes)

The most prevalent mechanism of acquired resistance to macrolide, lincosamide, and streptogramin-B (MLSB) antibiotics is the modification of the ribosomal target site. oup.com This is mediated by enzymes encoded by erm (erythromycin ribosome methylase) genes. jcpsp.pkmbl.or.krscielo.br These enzymes methylate an adenine (B156593) residue within the 23S ribosomal RNA (rRNA), a critical component of the 50S ribosomal subunit to which clindamycin (B1669177) binds. jcpsp.pknih.govoup.com This methylation reduces the binding affinity of MLSB antibiotics to the ribosome, thereby conferring resistance. mbl.or.krscielo.br

Several erm genes, including erm(A), erm(B), and erm(C), are commonly associated with this resistance phenotype in staphylococci. jcpsp.pkmbl.or.kr The presence of these genes can lead to cross-resistance among macrolides, lincosamides, and streptogramin B antibiotics. mbl.or.krnih.gov

Another mechanism of target site modification involves the Cfr (chloramphenicol-florfenicol resistance) ribosomal RNA methyltransferase. nih.govasm.org The cfr gene encodes an enzyme that methylates the 23S rRNA at position A2503. nih.govmcmaster.ca This modification confers resistance to phenicols, lincosamides (including clindamycin), oxazolidinones, pleuromutilins, and streptogramin A antibiotics by interfering with drug binding to the ribosomal peptidyl transferase center. asm.org

The expression of erm genes can be either inducible or constitutive. scielo.brnih.gov

Constitutive Expression: Bacteria with constitutive erm gene expression are resistant to all MLSB antibiotics. oup.comnih.gov The methylase enzyme is continuously produced, leading to constant methylation of the ribosomal target. jcpsp.pkscielo.br This phenotype is often referred to as cMLSB. jcpsp.pk

Inducible Expression: In contrast, bacteria with inducible resistance are typically resistant to 14- and 15-membered macrolides (e.g., erythromycin), which act as inducers of erm gene expression, while appearing susceptible to lincosamides (e.g., clindamycin) and streptogramin B in vitro. oup.comnih.gov Clindamycin itself is not an inducer of erm gene expression. nih.govamazonaws.com However, in the presence of an inducing macrolide, the bacteria can rapidly become resistant to clindamycin. jcpsp.pk This is known as the iMLSB phenotype. jcpsp.pk The D-test is a laboratory method used to detect this inducible resistance by observing a flattening of the clindamycin inhibition zone near an erythromycin (B1671065) disk. nih.gov

The frequency of mutation to constitutive resistance can differ between erm genes. For instance, studies have shown that Staphylococcus aureus strains with the erm(C) gene have a significantly higher frequency of mutation to clindamycin resistance compared to those with the erm(A) gene. nih.gov

The erm genes encode rRNA methyltransferases that specifically target and modify the bacterial ribosome. These enzymes utilize S-adenosyl-methionine (SAM) as a methyl group donor to methylate adenine residue A2058 (E. coli numbering) in the 23S rRNA. rcsb.org This methylation alters the conformation of the ribosomal binding pocket, hindering the binding of MLSB antibiotics and thus preventing their inhibitory action on protein synthesis. nih.gov

The regulation of erm gene expression, particularly in the case of inducible resistance, is a complex process. It involves a translational attenuation mechanism where the presence of an inducing macrolide stalls the ribosome during the translation of a leader peptide, leading to a conformational change in the mRNA that unmasks the ribosome binding site for the erm methylase gene, allowing its translation. nih.gov

The Cfr methyltransferase, on the other hand, methylates the C8 position of adenosine (B11128) A2503 in the 23S rRNA. oup.com This is distinct from the widely distributed RlmN methyltransferase, which modifies the C2 position of the same adenosine. oup.com The Cfr-mediated methylation directly interferes with the binding of several classes of antibiotics to the peptidyl transferase center of the ribosome. asm.org

Efflux Pump Systems

Another significant mechanism of resistance to clindamycin involves efflux pumps, which are membrane proteins that actively transport antibiotics out of the bacterial cell. mdpi.compimr.pl This process reduces the intracellular concentration of the drug, preventing it from reaching its ribosomal target. microbialcell.com

Several families of efflux pumps contribute to antibiotic resistance, including:

ATP-Binding Cassette (ABC) transporters: These are primary transporters that use the energy from ATP hydrolysis to expel substrates. mdpi.com The msr(A) gene in staphylococci encodes an ABC transporter that confers resistance to macrolides and streptogramin B, but not lincosamides. mbl.or.kr

Major Facilitator Superfamily (MFS): These are secondary transporters that utilize the proton motive force to export drugs. microbialcell.com Examples in Staphylococcus aureus include NorA, NorB, NorC, MdeA, and LmrS. mdpi.com

Small Multidrug Resistance (SMR) family: This family includes proteins like Smr and QacG/H/J in S. aureus. microbialcell.com

Multidrug and Toxic Compound Extrusion (MATE) family: The MepA efflux pump in S. aureus belongs to this family. microbialcell.com

Resistance-Nodulation-Division (RND) family: This family is prominent in Gram-negative bacteria. nih.gov In Acinetobacter baumannii, the AdeABC and AdeIJK efflux pumps can extrude a broad range of antibiotics, including macrolides/lincosamides. nih.gov

The overexpression of these efflux pumps can lead to multidrug resistance. microbialcell.comnih.gov

Enzymatic Inactivation Mechanisms

Bacteria can also develop resistance by producing enzymes that chemically modify and inactivate clindamycin. mdpi.compimr.plpatsnap.com One such mechanism is nucleotidylation, carried out by lincosamide nucleotidyltransferases (Lin enzymes). nih.govresearchgate.net

For example, the enzyme encoded by the lnu(B) gene (formerly linB) inactivates clindamycin through nucleotidylation. seq.es This mechanism has been identified in various bacteria, including Staphylococcus aureus. nih.gov Interestingly, strains producing this enzyme may show high-level resistance to lincomycin (B1675468) but appear susceptible to clindamycin in standard tests, although the drug is rapidly inactivated in culture. nih.gov

Cross-Resistance Patterns within MLSʙ Group

The mechanisms of resistance to clindamycin often lead to cross-resistance with other antibiotics in the MLSB group. jcpsp.pkmbl.or.krnih.gov

Target Site Modification: Constitutive expression of erm genes results in cross-resistance to all macrolides, lincosamides, and streptogramin B antibiotics. oup.comnih.gov Inducible erm expression initially confers resistance only to inducing macrolides, but can lead to broad MLSB resistance upon selection of constitutive mutants. nih.gov The Cfr methyltransferase also confers resistance to a wide range of antibiotics that bind to the peptidyl transferase center. nih.govasm.org

Efflux Pumps: Some efflux pumps, like those of the RND family in Gram-negative bacteria, can extrude a wide spectrum of antibiotics, leading to multidrug resistance phenotypes. nih.gov However, other pumps are more specific. For example, the MsrA efflux pump in staphylococci confers resistance to macrolides and streptogramin B, but not to lincosamides. mbl.or.kr

The following table summarizes the cross-resistance patterns associated with different resistance mechanisms:

| Resistance Mechanism | Cross-Resistance Profile |

| Constitutive erm expression (cMLSB) | Macrolides, Lincosamides, Streptogramin B |

| Inducible erm expression (iMLSB) | Initially resistant to inducing macrolides; can become resistant to all MLSB |

| cfr methylation | Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, Streptogramin A |

| MsrA efflux pump | Macrolides, Streptogramin B |

| RND family efflux pumps | Broad spectrum, including macrolides and lincosamides |

| Lincosamide nucleotidyltransferases | Lincosamides |

Genetic Epidemiology of Resistance Determinants

The prevalence of different clindamycin resistance mechanisms varies geographically and among different bacterial species. brieflands.com

In Staphylococcus aureus, erm(A) and erm(C) are the predominant genes responsible for MLSB resistance. nih.gov Some studies have reported a higher prevalence of erm(C) in community-associated methicillin-resistant S. aureus (CA-MRSA), while erm(A) is more common in healthcare-associated MRSA (HA-MRSA). jidc.org The prevalence of inducible clindamycin resistance can also vary significantly, with some regions reporting high rates in both MRSA and methicillin-susceptible S. aureus (MSSA). aku.edu

In Streptococcus pyogenes (Group A Streptococcus), erm(B) and mef(A) are common macrolide resistance determinants. jidc.org High rates of inducible clindamycin resistance, primarily mediated by erm(B), have been observed in some areas. jidc.org

The emergence of the lnu(B) gene, conferring resistance to lincosamides, has been reported in Streptococcus agalactiae (Group B Streptococcus) in Europe, highlighting the ongoing evolution and spread of resistance mechanisms. seq.es Molecular epidemiological studies are crucial for tracking the dissemination of these resistance genes and informing treatment guidelines. frontiersin.org

Novel Resistance Mechanisms and Detection Methodologies

The emergence and dissemination of resistance to clindamycin, a lincosamide antibiotic, pose significant challenges in clinical practice. While established mechanisms like methylation of the ribosomal target site by erm (erythromycin ribosome methylase) genes are well-documented, novel resistance determinants and innovative detection methodologies are continuously being identified. nih.govmbl.or.kr Understanding these new mechanisms is crucial for surveillance, infection control, and guiding therapeutic choices.

Novel Resistance Mechanisms

Recent research has shed light on several novel and emerging mechanisms of resistance to clindamycin and its esters. These mechanisms often involve complex genetic determinants that can be transferred between bacterial species.

Ribosomal Target Modification via the cfr Gene: A significant novel mechanism is the methylation of 23S rRNA by the Cfr (chloramphenicol-florfenicol resistance) methyltransferase. asm.org Unlike the erm-mediated methylation, Cfr modifies adenosine at position A2503 of the 23S rRNA. asm.org This single modification confers a multidrug resistance phenotype known as PhLOPSA, providing resistance to five distinct classes of antibiotics: Ph enicols, L incosamides (including clindamycin), O xazolidinones (like linezolid), P leuromutilins, and S treptogramin A . asm.orgasm.org The cfr gene is often located on mobile genetic elements like plasmids, facilitating its spread across different bacterial species, including both Gram-positive and Gram-negative bacteria. asm.orgmcmaster.caoup.comnih.gov A new variant, cfr(B), has been identified in Enterococcus faecium, further expanding the landscape of this resistance mechanism. mcmaster.ca

ATP-Binding Cassette (ABC-F) Transporter-Mediated Resistance: The lsa (lincosamide and streptogramin A resistance) family of genes encodes for ABC-F proteins that confer resistance by a mechanism thought to involve ribosomal protection. mcmaster.canih.govoup.com These proteins bind to the ribosome and displace the antibiotic, rather than actively pumping it out of the cell. Several variants of lsa genes have been identified. For instance, lsa(A) is intrinsic in Enterococcus faecalis, while lsa(B), lsa(C), and lsa(E) have been found on mobile elements in staphylococci and streptococci, contributing to clindamycin resistance. nih.govoup.comasm.orgopenmicrobiologyjournal.com

Specific 23S rRNA Mutations: Beyond enzymatic modification of rRNA, direct mutations in the 23S rRNA gene can prevent effective binding of clindamycin to the ribosome. dermatologytimes.comnih.gov High-resolution cryogenic electron microscopy (cryo-EM) studies in Cutibacterium acnes have provided detailed molecular insights into this process. A key mutation, A2241G (corresponding to the E. coli A2058 position), weakens the hydrogen bonding between clindamycin and the 23S rRNA, reducing the antibiotic's binding affinity. dermatologytimes.com Other mutations, such as A2242G and C2793U, can further destabilize the interaction and contribute to the resistance phenotype. dermatologytimes.com

Enzymatic Inactivation: Less common but still significant are mechanisms involving the enzymatic inactivation of clindamycin. The lnu (lincosamide nucleotidyltransferase) genes encode enzymes that catalyze the adenylation of the antibiotic, rendering it inactive. frontiersin.orgnih.gov These genes, such as lnu(B) and lnu(C), have been identified in various streptococcal species, often in conjunction with other resistance determinants on mobile genetic elements. openmicrobiologyjournal.com

Novel Detection Methodologies

The accurate and timely detection of clindamycin resistance, particularly inducible phenotypes, is critical to prevent therapeutic failure. nih.gov While traditional methods are still widely used, newer molecular and automated techniques offer enhanced speed and specificity.

Phenotypic Detection Methods:

Disk Diffusion Test (D-test): The D-test remains the standard and most widely used phenotypic method for detecting inducible MLSB (iMLSB) resistance, which is commonly mediated by erm genes. journalijar.commsjonline.orgnih.govscielo.br This test involves placing an erythromycin disk adjacent to a clindamycin disk on an agar (B569324) plate inoculated with the bacterial isolate. nih.gov A flattening of the clindamycin inhibition zone, forming a "D" shape, indicates that erythromycin has induced clindamycin resistance. ajol.info Studies have explored variations, such as using an azithromycin (B1666446) disk, which shows a high level of agreement with the standard erythromycin D-test. jlabphy.org

Agar Dilution Method: For laboratories testing large numbers of isolates, an agar dilution method has been developed. asm.org This technique involves incorporating a fixed concentration of clindamycin (e.g., 0.5 mg/L) and an inducing agent like erythromycin (e.g., 1 mg/L) directly into the agar medium. asm.org This method has demonstrated high sensitivity and specificity for detecting inducible resistance. asm.org

Genotypic and Automated Detection Methods:

Polymerase Chain Reaction (PCR): Molecular methods like PCR offer a rapid and highly specific means of detecting the genetic determinants of resistance. researchgate.netresearchgate.net Assays can be designed to target specific genes such as erm(A), erm(B), erm(C), msr(A) (encoding an efflux pump), cfr, and lsa. mbl.or.krresearchgate.netbrieflands.comnih.gov The presence of an erm gene coupled with erythromycin resistance and clindamycin susceptibility in initial tests strongly predicts the iMLSB phenotype. nih.gov However, genotypic methods predict the potential for resistance, not necessarily its expression. oup.com

Automated Systems: Modern automated antimicrobial susceptibility testing systems, such as the Vitek 2, have incorporated algorithms and specific test wells to detect inducible clindamycin resistance. jmsh.ac.in These systems provide minimum inhibitory concentration (MIC) values and can flag potential inducible resistance, often showing high sensitivity and specificity when compared to the conventional D-test. jmsh.ac.in

Data Tables

Table 1: Novel Genetic Mechanisms of Resistance to Clindamycin This interactive table summarizes key research findings on emerging genetic determinants of clindamycin resistance.

| Gene/Mutation | Mechanism of Action | Associated Phenotype | Bacterial Species Examples | References |

|---|---|---|---|---|

| cfr | 23S rRNA methyltransferase (modifies A2503) | PhLOPSA (Resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, Streptogramin A) | Staphylococcus aureus, Enterococcus faecium, Escherichia coli, Clostridioides difficile | asm.orgasm.orgmcmaster.canih.gov |

| lsa family (e.g., lsa(A), lsa(E)) | ATP-Binding Cassette (ABC-F) protein; ribosomal protection | LSA (Lincosamide, Streptogramin A) Resistance | Enterococcus faecalis, Staphylococcus aureus, Streptococcus agalactiae | mcmaster.canih.govoup.comopenmicrobiologyjournal.com |

| lnu family (e.g., lnu(B), lnu(C)) | Lincosamide Nucleotidyltransferase (enzymatic inactivation) | L (Lincosamide) Resistance | Streptococcus dysgalactiae, Streptococcus agalactiae | openmicrobiologyjournal.comfrontiersin.orgnih.gov |

| 23S rRNA point mutations (e.g., A2241G) | Alteration of antibiotic binding site on the ribosome | Lincosamide Resistance | Cutibacterium acnes | dermatologytimes.com |

Table 2: Methodologies for Detecting Clindamycin Resistance This interactive table compares different methods used to identify clindamycin resistance in a laboratory setting.

| Methodology | Principle | Primary Use | Advantages | Limitations | References |

|---|---|---|---|---|---|

| Phenotypic: D-test | Disk approximation using erythromycin and clindamycin disks to visualize induction of resistance. | Detection of inducible MLSB resistance. | Simple, low-cost, widely adopted in clinical labs. | Requires 16-24 hours of incubation; interpretation can be subjective. | journalijar.comnih.govscielo.br |

| Phenotypic: Agar Dilution | Growth assessment on agar containing fixed concentrations of clindamycin and an inducer. | High-throughput screening for inducible resistance. | Standardized, suitable for large batches of isolates. | Labor-intensive preparation, less common than disk diffusion. | asm.org |

| Genotypic: PCR | Amplification of specific resistance genes (e.g., erm, cfr, lsa). | Rapid identification of resistance determinants; useful for surveillance and outbreak investigation. | High sensitivity and specificity; rapid results (hours). | Detects presence of gene, not necessarily expression; higher cost; may miss new or unknown mechanisms. | researchgate.netresearchgate.netoup.com |

| Automated Systems (e.g., Vitek 2) | Broth microdilution with specialized wells/algorithms to detect inducible resistance. | Routine automated antimicrobial susceptibility testing. | Rapid (results in ~7-12 hours), standardized, high throughput. | System-specific algorithms may vary; initial instrument cost is high. | jmsh.ac.innih.gov |

Analytical Methodologies for Clindamycin Stearate and Its Metabolites

Chromatographic Techniques

Chromatographic methods are central to the analysis of Clindamycin (B1669177) Stearate (B1226849) and its related compounds, providing the necessary separation for accurate identification and quantification. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-High Performance Liquid Chromatography (UHPLC) are widely utilized. pmf.unsa.baresearchgate.netrjraap.com A review of analytical methods for clindamycin-based products indicates that HPLC is the most predominantly used technique, accounting for 71% of the methods found. researchgate.netrjraap.comeco-vector.com

High-Performance Liquid Chromatography (HPLC) with various detectors (UV, MS/MS)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of clindamycin and its esters, including the stearate form. nih.govresearchgate.net Various HPLC methods have been developed, employing different columns, mobile phases, and detectors to suit specific analytical needs, such as assaying bulk drugs, analyzing pharmaceutical formulations, and identifying impurities. nih.govmdpi.com

Reversed-phase HPLC is the most common approach. For instance, methods have been described for clindamycin and its derivatives like clindamycin palmitate and phosphate (B84403) using C18 columns. nih.govcore.ac.uk Detection is often achieved using Ultraviolet (UV) or Refractive Index (RI) detectors. nih.govnih.gov A gradient reversed-phase HPLC method was developed for potency and impurity determination of a novel clindamycin tablet formulation, utilizing UV detection at 214 nm. researchgate.net In a study focused on identifying impurities in clindamycin palmitate hydrochloride, isocratic reverse-phase HPLC with an RI detector was employed. nih.govresearchgate.net For plasma analysis, a simple HPLC-UV method was established using a C18 column with UV detection set at 195 nm. core.ac.uk

The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) provides enhanced selectivity and sensitivity, making it suitable for complex biological matrices. A liquid chromatography-electrospray tandem mass spectrometry (LC-MS/MS) method was developed for the quantitative determination of clindamycin in human plasma. xml-journal.net This technique uses multiple reaction monitoring (MRM) to achieve high specificity and low detection limits. xml-journal.net

Table 1: Examples of HPLC Methods for Clindamycin and its Derivatives

| Analyte(s) | Column | Mobile Phase | Detector | Application | Reference |

|---|---|---|---|---|---|

| Clindamycin, Clindamycin Palmitate, Clindamycin Phosphate | C18 reversed-phase | Hydroalcoholic solutions with dioctyl sodium sulfosuccinate (B1259242) or disodium (B8443419) ethylenediaminetetraacetate | Refractive Index (RI) | Bulk drugs and formulations | nih.gov |

| Clindamycin | ACE® C18 (250x4.6mm, 5μm) | 0.02M disodium hydrogen phosphate buffer (pH 2.9) and acetonitrile (B52724) (71:29 v/v) | UV (195 nm) | Human plasma | core.ac.uk |

| Clindamycin Phosphate, Tretinoin, Methylparaben, Imidazolidinyl Urea | C-18 (250 × 4.6 mm), 5 µm | Gradient elution with 0.1% ortho-phosphoric acid in water and methanol (B129727) | UV (200 nm & 353 nm) | Pharmaceutical gel | mdpi.com |

| Clindamycin | Shim-pack VP-ODS | Methanol and 10 mmol/L ammonium (B1175870) acetate (B1210297) (containing 0.25% formic acid) (55:45) | MS/MS (MRM mode) | Human plasma | xml-journal.net |

| Clindamycin Palmitate HCl Impurities | Isocratic reverse-phase | Not specified | Refractive Index (RI) & LC-MS | Impurity identification | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the profiling of metabolites, including those resulting from the biotransformation of clindamycin. This technique is particularly useful for identifying and quantifying small molecule metabolites in biological samples. plos.orgnih.gov

In a study investigating the effects of clindamycin on intestinal microbiota, non-targeted metabolic profiling of fecal specimens was performed using GC-MS. plos.orgnih.gov Prior to analysis, the samples underwent derivatization with bis(trimethylsilyl)trifluoroacetamide to increase the volatility of the metabolites. The derivatized samples were then separated on a 5% phenyldimethyl silicone column. plos.org Another application involves the use of GC-MS-based metabolic fingerprinting to elucidate the modes of action of various compounds by comparing their metabolic profiles to that of clindamycin. nih.gov Furthermore, a patented method for the residue analysis of clindamycin and lincomycin (B1675468) in tissues utilizes GC-MS after a derivatization step with a silylation reagent to make the compounds amenable to gas chromatography. google.com

Table 2: GC-MS Conditions for Clindamycin Metabolite and Residue Analysis

| Application | Derivatization | Column | Carrier Gas | Mass Spectrometer | Reference |

|---|---|---|---|---|---|

| Fecal metabolite profiling | Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 5% phenyldimethyl silicone | Helium | Thermo-Finnigan Trace DSQ fast-scanning single-quadrupole MS | plos.org |

| Residue analysis in tissue | Silylation reagent | Capillary column Rtx-5 (5% phenylmethyl polysiloxane) | Helium | EI source (70ev) | google.com |

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These benefits stem from the use of columns packed with smaller particles (typically sub-2 µm).

UHPLC coupled with tandem mass spectrometry (UPLC-MS/MS) has been effectively used for metabolomic studies and for the quantification of clindamycin in biological fluids. In one study, a UPLC-MS/MS platform was used for the non-targeted metabolic profiling of fecal samples from mice treated with clindamycin. plos.org This system utilized a Waters Acquity UPLC with a BEH C18 column. plos.org Another significant application is the development of a UPLC-MS/MS method for the simultaneous quantification of clindamycin and vancomycin (B549263) in human plasma and synovial fluid. nih.gov This method is crucial for pharmacokinetic studies and for optimizing antibiotic therapy in challenging infections. nih.gov The analysis was performed on a Waters Acquity UPLC HSS T3 C18 column, demonstrating the high-throughput capability of the technique. nih.gov

Table 3: UHPLC-MS/MS Applications for Clindamycin Analysis

| Application | UHPLC System | Column | Mass Spectrometer | Reference |

|---|---|---|---|---|

| Fecal metabolite profiling | Acquity UPLC (Waters) | Waters UPLC BEH C18 (2.1×100 mm, 1.7 µm) | ThermoFisher LTQ with ESI source | plos.org |

| Quantification in plasma and synovial fluid | Waters Acquity | Waters Acquity UPLC HSS T3 C18 (1.8 µm, 2.1 × 100 mm) | Waters Xevo TQ-S micro | nih.gov |

Spectroscopic Methods

Spectroscopic methods are indispensable for the structural elucidation and definitive identification of Clindamycin Stearate and its related substances, including metabolites and impurities. nih.gov Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed molecular-level information. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for the de novo structural elucidation of organic molecules. conicet.gov.ar It is a powerful tool for impurity profiling in the pharmaceutical industry, enabling the unambiguous identification and structural confirmation of process-related impurities and degradation products. conicet.gov.ar

In the context of clindamycin analysis, NMR plays a critical role. A study focused on the identification and characterization of impurities in clindamycin palmitate hydrochloride utilized a suite of spectral data, including 1H NMR and 13C NMR, to elucidate the structures of ten different impurities. nih.govresearchgate.net This highlights the capability of NMR to provide detailed structural information without necessarily requiring reference standards for the unknown compounds. conicet.gov.ar The combination of one-dimensional (1H, 13C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of a molecule's structure, confirming connectivity and stereochemistry. nd.edu

Mass Spectrometry (MS/MS) for Identification and Quantification

Tandem Mass Spectrometry (MS/MS), often coupled with a chromatographic separation technique like HPLC or UHPLC, is a highly sensitive and specific method for both the identification and quantification of clindamycin and its derivatives. xml-journal.netresearchgate.net

For identification purposes, MS/MS provides structural information through controlled fragmentation of a selected precursor ion. A study using HPLC-electrospray ionization tandem mass spectrometry (HPLC-ESI-MSn) established plausible fragmentation schemes for clindamycin and its impurities. researchgate.net The analysis in positive ion mode revealed diagnostic fragment ions and neutral losses (such as H₂O, HCl, and methanethiol) that are characteristic of lincosamide antibiotics, which is invaluable for identifying related impurities online without the need for isolation. researchgate.net

For quantification, MS/MS is typically operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. xml-journal.net This approach offers exceptional selectivity and sensitivity, allowing for the accurate measurement of clindamycin in complex biological matrices like plasma and synovial fluid. xml-journal.netnih.gov

Table 4: MS/MS Transitions for Quantification of Clindamycin

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Application | Reference |

|---|---|---|---|---|

| Clindamycin | 425.2 | 126.3 | Quantification in human plasma | xml-journal.net |

| Diphenhydramine (Internal Standard) | 256.2 | 167.3 | Quantification in human plasma | xml-journal.net |

| Clindamycin | 425.1 | 126.1 | Quantification in plasma and synovial fluid | researchgate.net |

| Lincomycin (Internal Standard) | 407.2 | 126.0 | Quantification in plasma and synovial fluid | researchgate.net |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques used for the characterization and quantification of pharmaceutical compounds, including clindamycin and its esters like clindamycin stearate.

Key IR absorption bands for clindamycin have been identified through Fourier Transform Infrared Spectroscopy (FTIR). springermedizin.de These include peaks corresponding to O-H stretching, C-O stretching in the sugar group, S-C-H bending, N-C=O stretching of the amide carbonyl group, C-Cl stretching, C-N stretching of the pyrrolidine (B122466) group, and C-H stretching of the alkyl group. researchgate.net For instance, studies on clindamycin have shown characteristic peaks at 3277 and 3377 cm⁻¹ for O-H stretching, 1685 and 1554 cm⁻¹ for N-C=O stretching, and 862 cm⁻¹ for C-Cl stretching. researchgate.net The incorporation of the stearate ester would add prominent peaks around 2850-2960 cm⁻¹ due to C-H stretching of the long alkyl chain and a characteristic C=O stretching band for the ester group, typically found around 1735-1750 cm⁻¹.

Interactive Table: Characteristic IR Peaks for Clindamycin

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| O-H stretching (galactose sugar group) | 3277 and 3377 | researchgate.net |

| C-H stretching (C4'-alkyl group) | 2922 and 2958 | researchgate.net |

| N-C=O stretching (amide carbonyl) | 1685 and 1554 | researchgate.net |

| C-N stretching (pyrrolidine group) | 1452 | researchgate.net |

| S-C-H bending (C1-SCH3 group) | 1253 and 1311 | researchgate.net |

| C-O cyclic ether stretching (galactose sugar group) | 1080 and 1151 | researchgate.net |

| C-C stretching (pyrrolidine group) | 1043 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy is primarily used for the quantitative analysis of compounds with chromophores. Clindamycin itself has a UV absorption maximum (λmax) at around 207-210 nm. journalgrid.compmf.unsa.ba A study on clindamycin microspheres used a UV-Visible spectrophotometer for drug content analysis, measuring the absorbance at 207 nm. journalgrid.com Another study for the analysis of clindamycin lotion also utilized UV-Vis spectrophotometry at a wavelength of 210 nm. pmf.unsa.ba

For simultaneous determination with other compounds like tretinoin, derivative spectrophotometry has been used, with measurements at zero-crossing points to resolve spectral overlap. nih.gov The UV spectrum of clindamycin is influenced by the solvent used. For instance, a solution of clindamycin in methanol showed a λmax at 207 nm. journalgrid.com In a colorimetric assay using Au@Ag core-shell nanoparticles, the UV-Vis spectrum of the nanoparticles changed upon interaction with clindamycin, with the plasmon resonance absorption peak at 400 nm decreasing and a new peak appearing at 546 nm. acs.org This shift was used for the quantitative detection of clindamycin. acs.org

Electrochemical Detection Methods

Electrochemical methods offer sensitive and rapid alternatives for the determination of clindamycin. Various techniques have been developed, including voltammetry and electrochemiluminescence.

Adsorption Stripping Voltammetry (ASV) has been successfully applied for the determination of clindamycin hydrochloride and its phosphate salt using a carbon paste electrode. researchgate.net This method involves the preconcentration of the analyte onto the electrode surface followed by a voltammetric scan to generate a signal proportional to the analyte's concentration. The study compared differential pulse (DP) and square wave (SW) modes, with the DP method showing slightly better detection limits. researchgate.net The responses were found to be linear over specific concentration ranges for both clindamycin hydrochloride and clindamycin phosphate. researchgate.net

Electrochemiluminescence (ECL) provides another highly sensitive detection route. One study describes an ECL sensor for clindamycin based on a glassy carbon electrode (GCE) modified with europium oxide nanoparticles (Eu₂O₃ NPs) and tris(2,2'-bipyridyl)ruthenium(II) (Ru(bpy)₃²⁺). abechem.com The presence of Eu₂O₃ NPs enhanced the ECL signal. This method demonstrated a very low detection limit of 7.4 × 10⁻¹⁵ mol L⁻¹ and a wide linear range from 3.0 × 10⁻¹⁴ to 1.0 × 10⁻⁶ mol L⁻¹. abechem.com

Another approach utilized a flexible electrode made of polyethylene (B3416737) terephthalate (B1205515) coated with indium tin oxide (PET-ITO) to grow vertically-ordered mesoporous silica (B1680970) films (VMSF). researchgate.net The negatively charged nanochannels of the VMSF enriched the cationic ECL luminophore Ru(bpy)₃²⁺, and the ECL signal was enhanced by clindamycin, allowing for its sensitive detection. researchgate.net

A recent study introduced an electrochemical sensor using Zinc-Aluminium layered double hydroxide (B78521) (Zn-Al LDH) nanoparticles for clindamycin detection. researchgate.net This sensor showed a detection limit of 0.044 µM and a linear range of 4–700 µM, proving effective for environmental samples. researchgate.net

Interactive Table: Performance of Electrochemical Methods for Clindamycin Detection

| Method | Electrode | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Differential Pulse Adsorption Stripping Voltammetry (DP-ASV) | Carbon Paste Electrode | 86 – 430 ng/mL | 32.60 ng/mL | researchgate.net |

| Square Wave Adsorption Stripping Voltammetry (SW-ASV) | Carbon Paste Electrode | 90 – 813 ng/mL | 90.73 ng/mL | researchgate.net |

| Electrochemiluminescence (ECL) | Eu₂O₃ NP/Ru(bpy)₃²⁺/GCE | 3.0×10⁻¹⁴ – 1.0×10⁻⁶ mol L⁻¹ | 7.4×10⁻¹⁵ mol L⁻¹ | abechem.com |

| Electrochemiluminescence (ECL) | VMSF/PET-ITO | 10 nM – 25 μM & 25–70 μM | Not Specified | researchgate.net |

Bioanalytical Method Validation for Pre-clinical Samples

The validation of bioanalytical methods is crucial to ensure the reliability and quality of data from preclinical and clinical studies. ijprajournal.com This process establishes that a specific method is suitable for its intended purpose. ijprajournal.com For clindamycin, methods have been developed and validated for its quantification in various biological matrices from preclinical samples. nih.govresearchgate.net

A key study details the development and validation of a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to determine clindamycin concentrations in rat plasma and subcutaneous microdialysate. nih.govresearchgate.net This method is essential for preclinical pharmacokinetic studies. nih.gov

The validation process for this LC-MS/MS method encompassed several key parameters as per regulatory guidelines:

Selectivity: The method was shown to be selective, with no significant interference from endogenous components in the plasma and microdialysate samples. nih.gov

Linearity: The method demonstrated linearity over a specific concentration range. For plasma samples, the linearity was established in the range of 0.5–100 μg/mL. For microdialysate samples, the linear range was 25–1000 ng/mL. nih.gov

Precision and Accuracy: The method was found to be precise and accurate, with results for these parameters falling within the acceptable ranges defined by regulatory bodies like the FDA and EMA. researchgate.net

Internal Standard: Lincomycin was used as the internal standard for plasma samples to ensure the accuracy and reproducibility of the method. nih.gov The monitored mass transitions were m/z 425.3 > 377.3 for clindamycin and m/z 407 > 359 for lincomycin. nih.govresearchgate.net

The validated method was successfully applied to a preliminary pharmacokinetic study in Wistar rats, demonstrating its suitability for preclinical research. nih.gov The documentation for such validation should include a detailed description of the analytical method, evidence of the purity of standards, stability data, and results from all validation experiments. moh.gov.bw

Sample Preparation Techniques for Complex Matrices

The analysis of clindamycin stearate and its metabolites in complex biological matrices such as plasma, serum, or tissue requires effective sample preparation to remove interfering substances and concentrate the analyte of interest. bioanalysis-zone.com The choice of technique depends on the nature of the matrix and the analyte.

Liquid-Liquid Extraction (LLE) is a classic technique used to separate analytes from a sample matrix based on their differential solubility in two immiscible liquid phases. nih.gov For the analysis of clindamycin in plasma, a simple and rapid LLE method using ethyl acetate has been reported. researchgate.net This technique is effective but can be labor-intensive and may use large volumes of organic solvents. mdpi.com

Solid-Phase Extraction (SPE) is a widely used and often preferred method for sample clean-up in bioanalysis. nih.gov It involves passing the liquid sample through a cartridge containing a solid adsorbent. The analyte is retained on the solid phase while matrix components are washed away. The analyte is then eluted with a small volume of a suitable solvent. nih.gov Different types of SPE phases, such as mixed-mode cation exchangers, have been used for the extraction of various drugs from biological samples. nih.gov While specific SPE methods for clindamycin stearate were not detailed in the provided results, the principles of SPE are applicable.

Protein Precipitation (PPT) is a common method for removing proteins from plasma or serum samples. bioanalysis-zone.com It involves adding a precipitating agent, such as acetonitrile or methanol, to the sample. After centrifugation, the supernatant containing the analyte is collected for analysis. This method is simple and fast but may not remove all matrix interferences, particularly phospholipids (B1166683), which can cause ion suppression in LC-MS analysis. bioanalysis-zone.com

Advanced Techniques have been developed to overcome the limitations of traditional methods. For example, HybridSPE-Phospholipid technology specifically targets the removal of phospholipids from biological samples, leading to a significant reduction in matrix effects and improved analytical performance. bioanalysis-zone.com Another technique is biocompatible solid-phase microextraction (SPME) , which involves the targeted isolation of analytes from the sample matrix onto a coated fiber. bioanalysis-zone.com

The selection of an appropriate sample preparation technique is critical for developing a robust and reliable bioanalytical method for clindamycin stearate and its metabolites in complex matrices. mdpi.com

Formulation Science and Stability of Clindamycin Stearate Preparations

Physicochemical Stability Studies (e.g., pH, temperature, light)

The stability of clindamycin (B1669177) is significantly influenced by physicochemical factors such as pH, temperature, and light. Optimal stability for clindamycin is generally observed in the pH range of 3 to 5. researchgate.net Within a broader pH range of 1 to 6.5, studies at elevated temperatures suggest that degradation of no more than 10% is expected after two years at 25°C. researchgate.net However, the stability decreases at pH values below 4. researchgate.net

Temperature is a critical factor affecting the stability of clindamycin formulations. For instance, clindamycin phosphate (B84403) solutions have demonstrated physical and chemical stability for at least 16 days at 25°C, 32 days at 4°C, and for at least eight weeks when frozen at -10°C. pfizermedicalinformation.comfda.govpfizer.com Stability studies on clindamycin hydrochloride capsules have shown the product remains relatively stable under long-term (25°C/60%RH) and intermediate (30°C/65%RH) conditions. cbg-meb.nl However, under accelerated conditions (40°C/75%RH), changes in appearance and mass, along with a significant decrease in assay, have been observed in some batches. cbg-meb.nl

Light exposure can also impact the stability of clindamycin preparations. A photostability study indicated that the drug product is not sensitive to light. cbg-meb.nl Clindamycin hydrochloride is noted to be stable in air and light. nih.gov

The type of container can also play a role in stability. Generally, glass containers have been found to provide better stability for clindamycin formulations compared to plastic containers. researchgate.net

Table 1: Physicochemical Stability of Clindamycin Formulations

| Formulation Type | Parameter | Condition | Observation |

| Clindamycin Aqueous Solution | pH | 3-5 | Maximum stability. researchgate.net |

| Clindamycin Aqueous Solution | pH | <4 | Decreased stability. researchgate.net |

| Clindamycin Phosphate Injection | Temperature | 25°C | Stable for at least 16 days. pfizermedicalinformation.comfda.govpfizer.com |

| Clindamycin Phosphate Injection | Temperature | 4°C | Stable for at least 32 days. pfizermedicalinformation.com |

| Clindamycin Phosphate Injection | Temperature | -10°C | Stable for at least 8 weeks. pfizermedicalinformation.com |

| Clindamycin Hydrochloride Capsules | Temperature/Humidity | 40°C/75%RH | Changes in appearance and mass; decreased assay. cbg-meb.nl |

| Clindamycin Drug Product | Light | Photostability study | Not found to be sensitive to light. cbg-meb.nl |

| Clindamycin Topical Solution | Container | Glass vs. Plastic | Better stability in glass containers. researchgate.net |

Degradation Pathways and Impurity Profiling

Understanding the degradation pathways and impurity profile of clindamycin stearate (B1226849) is crucial for ensuring the quality, safety, and efficacy of the final pharmaceutical product. ajpaonline.commedwinpublishers.com Impurity profiling involves the identification, structural elucidation, and quantification of various impurities. medwinpublishers.comconicet.gov.ar

The degradation of clindamycin is pH-dependent. In acidic conditions (pH 0.4-4), the primary degradation pathway is the hydrolysis of the thioglycoside linkage, which results in the formation of 1-dethiomethyl-1-hydroxy clindamycin and methyl mercaptan. researchgate.net In the pH range of 5-10, the main degradation route involves the scission of the 7-(S)-Cl of clindamycin, leading to the formation of its 7-(R)-OH analog, lincomycin (B1675468). researchgate.net

Forced degradation studies, also known as stress testing, are instrumental in identifying potential degradation products and establishing degradation pathways. ajpaonline.com These studies expose the drug substance to conditions such as hydrolysis, oxidation, photolysis, and thermal stress. medwinpublishers.com

Several impurities related to clindamycin have been identified. These can originate from the manufacturing process or form during storage. conicet.gov.ar Common impurities include starting materials, by-products, and intermediates. conicet.gov.ar For clindamycin, identified related substances and potential impurities include lincomycin, 7-epilincomycin-2-phosphate, lincomycin-2-phosphate, clindamycin B, and clindamycin B-2-phosphate. researchgate.net Other reported impurities include hydrolysis products and dehydro impurities. pharmaffiliates.com

Advanced analytical techniques are employed for impurity profiling. High-performance liquid chromatography (HPLC) is a primary method for separating impurities. researchgate.net When coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS), it becomes a powerful tool for the identification and structural characterization of these impurities. ajpaonline.comresearchgate.net Nuclear magnetic resonance (NMR) spectroscopy is another critical technique for the unequivocal structure identification of impurities. conicet.gov.ar

Table 2: Common Degradation Products and Impurities of Clindamycin

| Impurity/Degradation Product | Origin/Condition |

| 1-dethiomethyl-1-hydroxy clindamycin | Hydrolysis (acidic pH). researchgate.net |

| Methyl mercaptan | Hydrolysis (acidic pH). researchgate.net |

| Lincomycin (7-(R)-OH analog) | Scission of 7-(S)-Cl (pH 5-10). researchgate.net |

| Lincomycin | Related substance. researchgate.net |

| 7-epilincomycin-2-phosphate | Related substance. researchgate.net |

| Lincomycin-2-phosphate | Related substance. researchgate.net |

| Clindamycin B | Related substance. researchgate.net |

| Clindamycin B-2-phosphate | Related substance. researchgate.net |

| Clindamycin Impurity (Hydrolysis product A) | Degradation product. pharmaffiliates.com |

| Clindamycin Impurity (Hydrolysis product B) | Degradation product. pharmaffiliates.com |

| Clindamycin Dehydro Impurity | Degradation product. pharmaffiliates.com |

Controlled Release Formulations (Theoretical and Pre-clinical Investigation)

Controlled release formulations of clindamycin aim to maintain therapeutic drug concentrations for an extended period, potentially improving patient compliance and therapeutic outcomes. Various strategies have been investigated at the theoretical and pre-clinical levels.

One approach involves the use of floating drug delivery systems, which are designed to remain in the stomach for a prolonged period, allowing for sustained drug release. eprajournals.comijphr.com These systems often utilize hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC), guar (B607891) gum, and chitosan, along with gas-generating agents like sodium bicarbonate to achieve buoyancy. eprajournals.com Studies have shown that such formulations can provide a controlled release of clindamycin hydrochloride over 12 hours. eprajournals.com

Microspheres are another promising carrier for controlled drug delivery. Clindamycin microspheres have been prepared using polymers like Eudragit RS-100 and Eudragit RL-100 through a solvent evaporation method. journalgrid.com These microspheres can be incorporated into a bioadhesive gel for localized therapy, demonstrating sustained drug release. journalgrid.com